molecular formula C10H10N2O2 B15056226 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

Cat. No.: B15056226
M. Wt: 190.20 g/mol
InChI Key: ZBSPTKWPHWLMMP-UHFFFAOYSA-N
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Description

5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is a derivative of bipyrrole, a class of compounds known for their significant biological activities. This compound is part of the prodiginine family, which are natural secondary metabolite alkaloids of bacterial origin. These compounds are recognized for their multifarious biological activities against a broad range of bacteria, pathogenic fungi, parasites, and several cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and ability to produce diverse pyrrole derivatives. For instance, a three-component reaction involving 2,5-hexanedione, primary amines, and diorganyl diselenides in the presence of dimethylsulfoxide and catalyzed by copper iodide can yield moderate to excellent results .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with DNA and proteins is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds. Its methyl and carboxylic acid groups contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-methyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-7-6-8(9(11-7)10(13)14)12-4-2-3-5-12/h2-6,11H,1H3,(H,13,14)

InChI Key

ZBSPTKWPHWLMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)N2C=CC=C2

Origin of Product

United States

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